molecular formula C17H19ClN2O B7945872 2-[5-(4-methoxyphenyl)-1H-indol-3-yl]ethan-1-amine hydrochloride

2-[5-(4-methoxyphenyl)-1H-indol-3-yl]ethan-1-amine hydrochloride

Cat. No.: B7945872
M. Wt: 302.8 g/mol
InChI Key: IRNXJWZXXMCGLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[5-(4-methoxyphenyl)-1H-indol-3-yl]ethan-1-amine hydrochloride is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[5-(4-methoxyphenyl)-1H-indol-3-yl]ethan-1-amine hydrochloride typically involves the construction of the indole ring system followed by the introduction of the methoxyphenyl and ethanamine groups. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole ring. The methoxy group can be introduced through methylation reactions using reagents like methyl iodide. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole nitrogen or the methoxy group, leading to the formation of N-oxides or demethylated products.

    Reduction: Reduction reactions can target the indole ring or the ethanamine side chain, potentially forming reduced indole derivatives or primary amines.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nitrating agents like nitric acid.

Major Products:

    Oxidation: Indole N-oxides, demethylated indole derivatives.

    Reduction: Reduced indole derivatives, primary amines.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

2-[5-(4-methoxyphenyl)-1H-indol-3-yl]ethan-1-amine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex indole derivatives and heterocyclic compounds.

    Biology: Studied for its potential as a ligand in receptor binding studies and its effects on cellular signaling pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-[5-(4-methoxyphenyl)-1H-indol-3-yl]ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may interact with serotonin receptors, influencing neurotransmitter release and signaling. Additionally, it can affect cellular pathways such as the PI3K/AKT signaling pathway, which is involved in cell growth and survival.

Comparison with Similar Compounds

    Serotonin: A naturally occurring indole derivative with neurotransmitter activity.

    Tryptophan: An essential amino acid and precursor to serotonin.

    Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) with an indole core structure.

Comparison: 2-[5-(4-methoxyphenyl)-1H-indol-3-yl]ethan-1-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity Unlike serotonin, which is primarily a neurotransmitter, this compound has broader applications in medicinal chemistry and material science Compared to tryptophan, it is a synthetic derivative with enhanced stability and targeted effects

Properties

IUPAC Name

2-[5-(4-methoxyphenyl)-1H-indol-3-yl]ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O.ClH/c1-20-15-5-2-12(3-6-15)13-4-7-17-16(10-13)14(8-9-18)11-19-17;/h2-7,10-11,19H,8-9,18H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRNXJWZXXMCGLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC3=C(C=C2)NC=C3CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.